

alternative names for 1-(diethoxymethyl)-1Hbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-(diethoxymethyl)-1Hbenzimidazole

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A Technical Guide to 2-(diethoxymethyl)-1Hbenzimidazole

Disclaimer: The following technical guide focuses on 2-(diethoxymethyl)-1H-benzimidazole. Extensive literature searches indicate that scientific and technical data predominantly pertains to this isomer, rather than the 1-substituted variant. The methodologies, data, and applications detailed below are specific to the 2-substituted compound.

Nomenclature and Chemical Identifiers

The compound 2-(diethoxymethyl)-1H-benzimidazole is a key chemical intermediate. The diethoxymethyl group serves as a protected aldehyde, which can be influential in modifying the compound's stability and solubility, or act as a precursor for further functionalization.

Identifier Type	Value
IUPAC Name	2-(diethoxymethyl)-1H-benzimidazole
CAS Number	13109-82-5
Molecular Formula	C12H16N2O2
Molecular Weight	220.27 g/mol
Synonyms	Benzimidazole, 2-(diethoxymethyl)-



Physicochemical and Spectroscopic Data

Quantitative data is crucial for the identification and characterization of 2-(diethoxymethyl)-1H-benzimidazole in a research setting. The following tables summarize typical spectroscopic data derived from literature.

Table 2.1: ¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) is a primary technique for structural elucidation. The proton NMR spectrum provides characteristic signals confirming the benzimidazole core and the diethoxymethyl substituent.[1]

Protons	Chemical Shift (δ) ppm (Typical Range)	Multiplicity
Aromatic (C ₄ -H, C ₅ -H, C ₆ -H, C ₇ -H)	7.0 - 8.5	Multiplet
Methine (-CH(OEt) ₂)	~5.65	Singlet
Methylene (-OCH ₂ CH ₃)	3.4 - 3.7	Quartet
Methyl (-OCH2CH3)	1.2 - 1.4	Triplet
Imidazole (N-H)	Variable	Broad Singlet

Table 2.2: ¹³C NMR Spectral Data

Carbon NMR data complements proton NMR for a complete structural assignment. Specific data for a closely related derivative, 2-(diethoxymethyl)-1-(3-methylbut-2-en-1-yl)-1H-benzimidazole, provides insight into the expected chemical shifts for the core structure.[2]



Carbon	Chemical Shift (δ) ppm (Reference Data[2])
C2 (Benzimidazole)	~149.9
Aromatic (C4, C5, C6, C7)	119.7 - 122.7
Aromatic (C3a, C7a)	135.4, 141.7
Methine (-CH(OEt) ₂)	98.9
Methylene (-OCH₂CH₃)	63.0
Methyl (-OCH ₂ CH ₃)	14.7

Table 2.3: Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify key functional groups present in the molecule.

Functional Group	Wavenumber (cm⁻¹) (Typical Range)
N-H Stretching	~3350
C-H Stretching (Aromatic)	3100 - 3000
C-H Stretching (Aliphatic)	3000 - 2850
C=N Stretching (Imidazole)	1680 - 1630
C-O Stretching (Ether)	1150 - 1050

Synthesis and Experimental Protocols

The primary route for synthesizing 2-substituted benzimidazoles is the condensation reaction between an ortho-diamine and a carbonyl-containing compound.

Classical Synthesis Protocol: Condensation of o-Phenylenediamine

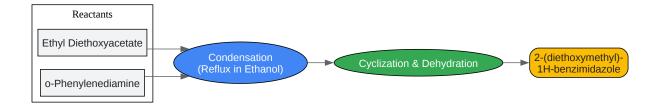
The most common synthesis involves the reaction of o-phenylenediamine with ethyl diethoxyacetate.[1] This method directly installs the diethoxymethyl group at the 2-position of



the benzimidazole ring.

Experimental Protocol:

- Reactant Mixture: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and ethyl diethoxyacetate (1 equivalent) in a suitable solvent such as ethanol.
- Catalysis (Optional): While the reaction can proceed thermally, an acid catalyst (e.g., a catalytic amount of HCl or NH₄Cl) can be added to improve the reaction rate.[3]
- Reaction Conditions: Reflux the mixture for several hours (typically 2-8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
- Purification: Filter the resulting solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed to yield the pure 2-(diethoxymethyl)-1H-benzimidazole.



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Fig. 1: Synthesis workflow for 2-(diethoxymethyl)-1H-benzimidazole.

Alternative & Green Synthesis Methodologies

Modern synthetic chemistry emphasizes environmentally friendly procedures.



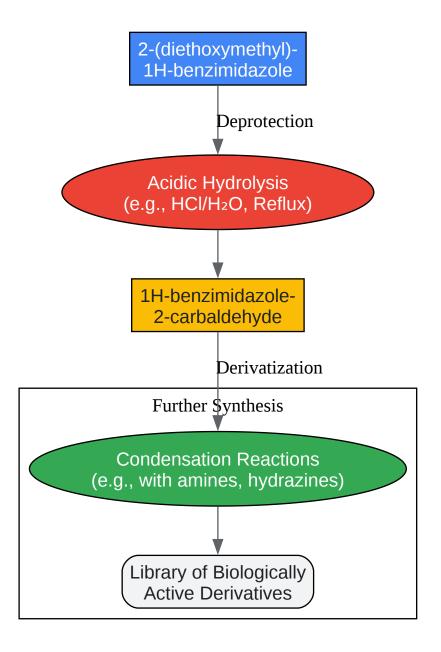
- Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. This method can be adapted by reacting ophenylenediamine with diethoxyacetaldehyde under solvent-free conditions.[1]
- Catalyst-Free and Solvent-Free: An alternative involves grinding o-phenylenediamine with the carbonyl reagent in a mortar and then heating the mixture, which offers high atom economy and avoids the use of solvents.[1]

Role in Drug Development and Medicinal Chemistry

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically important drugs.[4][5] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, anthelmintic, and anti-inflammatory properties.[6][7][8]

The 2-(diethoxymethyl)-1H-benzimidazole molecule is primarily used as a versatile intermediate for creating more complex drug candidates. The diethoxymethyl group acts as a masked aldehyde; under acidic conditions (e.g., reflux with HCl and water), it can be easily hydrolyzed to reveal a formyl group (-CHO), yielding 1H-benzimidazole-2-carbaldehyde.[2] This aldehyde is a crucial building block for synthesizing a library of 1,2-disubstituted benzimidazole derivatives for structure-activity relationship (SAR) studies.





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Fig. 2: Role as a key intermediate in drug discovery.

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- To cite this document: BenchChem. [alternative names for 1-(diethoxymethyl)-1H-benzimidazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7811631#alternative-names-for-1-diethoxymethyl-1h-benzimidazole]

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